

BWA-522: A Technical Guide to a Novel Androgen Receptor Degrader

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Compound of Interest

Compound Name: *BWA-522 intermediate-2*

Cat. No.: *B12371727*

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Abstract

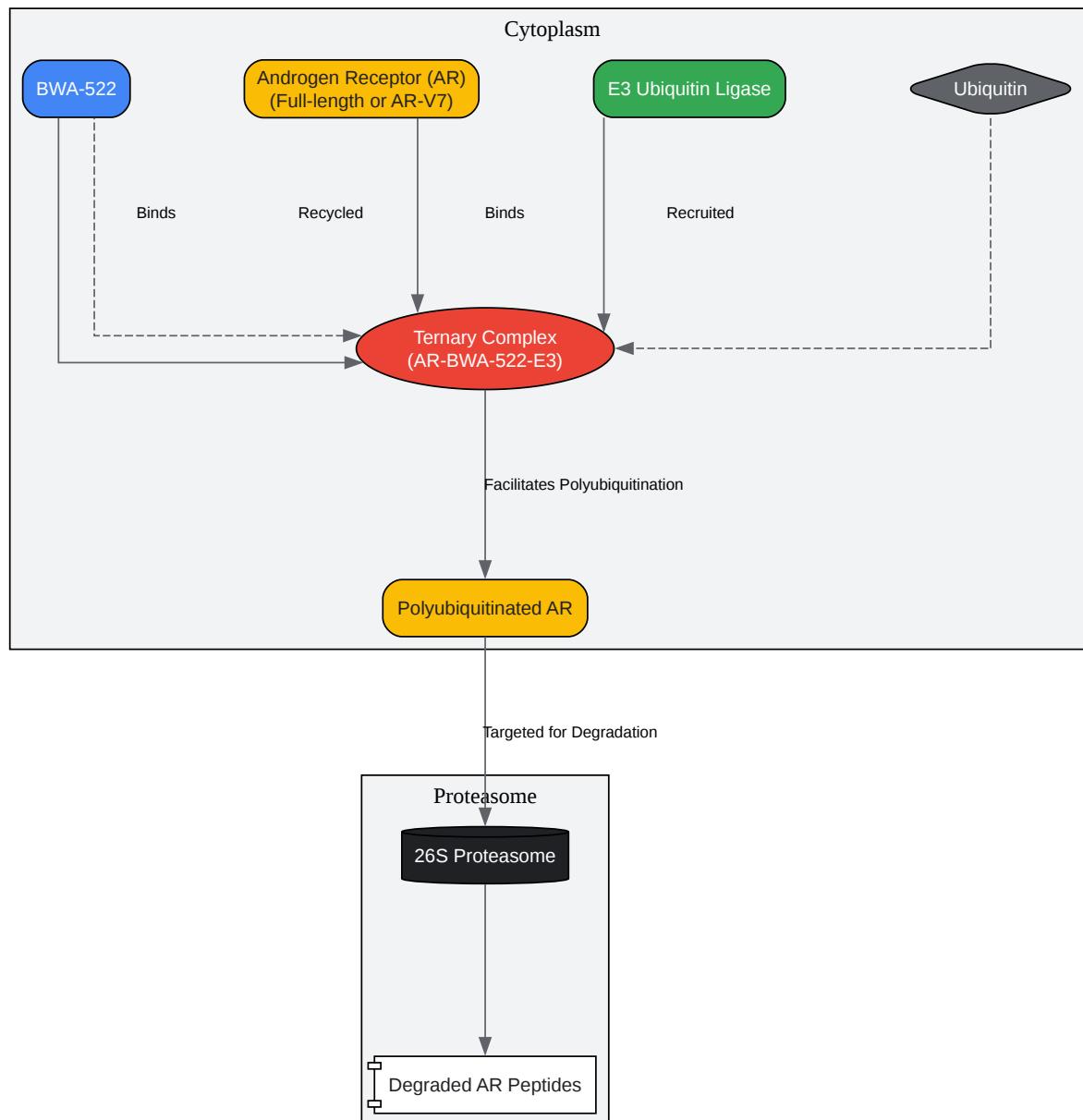
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). By targeting the N-terminal domain (NTD) of the AR, BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which are implicated in resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of BWA-522, including its mechanism of action, preclinical data, and detailed experimental methodologies.

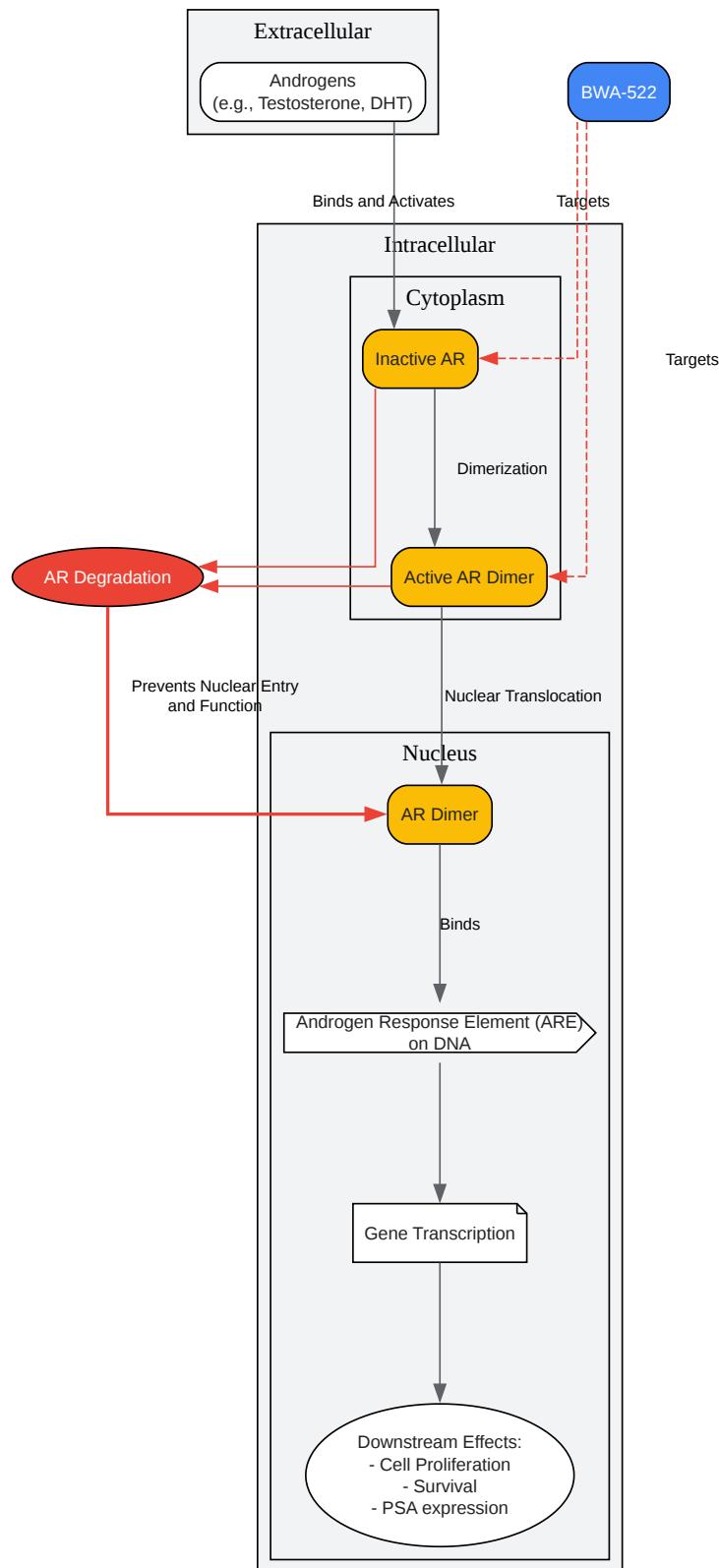
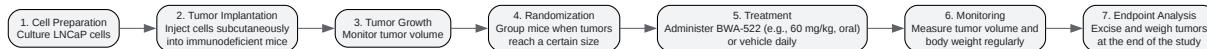
Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer

The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges through mechanisms such as AR overexpression, mutations, and the expression of AR splice variants that lack the LBD. BWA-522 represents a promising therapeutic strategy by shifting the paradigm from AR inhibition to targeted AR degradation, thereby eliminating the receptor protein entirely.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain of the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single molecule of BWA-522 to trigger the degradation of multiple AR proteins.





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References

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